REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:24]=[CH:23][C:6]([C:7]([N:9]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[O:8])=[CH:5][C:4]=1[N+:25]([O-])=O>ClCCl.CO.[Pd]>[NH2:25][C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][C:3]=1[NH:2][CH3:1])[C:7]([N:9]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(C(=O)N(C2=NC=CC=C2)CCC(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)N(C2=NC=CC=C2)CCC(=O)OCC)C=CC1NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |